(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structural features suggest a diverse range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Overview
The compound consists of several key structural components:
- Pyrazolo[5,1-b][1,3]oxazine moiety : Known for its role in various biological activities.
- Piperidine ring : Often associated with pharmacological properties.
- Methoxy group : Potentially enhances lipophilicity and bioavailability.
Biological Activities
Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing pyrazole rings have shown efficacy against various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth.
Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Example A | HepG2 | 6.9 | Protein kinase inhibition |
Example B | HCT116 | 13.6 | Apoptosis induction |
These findings suggest that this compound may possess similar anticancer properties due to its structural analogies to known active compounds .
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have also been documented. Compounds with heterocyclic structures typically exhibit broad-spectrum antimicrobial activity. The proposed mechanisms include disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|---|
Example C | E. coli | 12 µg/mL | Membrane disruption |
Example D | S. aureus | 8 µg/mL | Nucleic acid synthesis inhibition |
These results indicate that the compound may be effective against bacterial infections, warranting further investigation into its antimicrobial potential .
Case Studies and Experimental Findings
A recent study synthesized derivatives based on the pyrazolo[5,1-b][1,3]oxazine scaffold and evaluated their biological activities. The synthesized compounds were characterized using various techniques such as IR spectroscopy and NMR analysis. The study found that certain derivatives exhibited promising results in both anticancer and antimicrobial assays.
Synthesis and Evaluation
The synthesis typically involves multi-step reactions that can be optimized for yield and purity. The evaluation included:
- In vitro assays : To determine cytotoxicity against cancer cell lines.
- Antimicrobial susceptibility testing : To assess effectiveness against pathogenic bacteria.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-24-14-9-18-10-15(19-14)26-12-4-2-5-21(11-12)17(23)13-8-16-22(20-13)6-3-7-25-16/h8-10,12H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAVFRUJUYLLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.